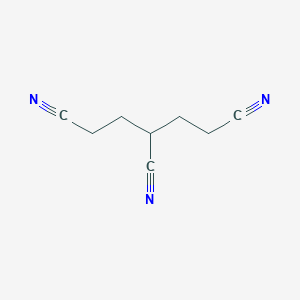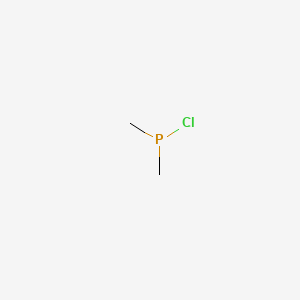
Chlorodimethylphosphine
Übersicht
Beschreibung
Chlorodimethylphosphine is an organophosphorus compound with the chemical formula C₂H₆ClP. It is a colorless liquid that is highly reactive and used primarily in organic synthesis. This compound is known for its role as a precursor to various other phosphorus-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorodimethylphosphine can be synthesized through several methods. One common method involves the reaction of dimethylphosphine with chlorine gas. The reaction is typically carried out under controlled conditions to prevent over-chlorination and to ensure the desired product is obtained.
Another method involves the hydrolysis of dimethylphosphine oxide. This process involves the reaction of dimethylphosphine oxide with hydrochloric acid, resulting in the formation of this compound and water.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of dimethylphosphine. This process is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorodimethylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dimethylphosphine oxide.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Hydrolysis: It reacts with water to form dimethylphosphine oxide and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Hydrolysis: Water or aqueous solutions of acids are used for hydrolysis.
Major Products Formed
Oxidation: Dimethylphosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Hydrolysis: Dimethylphosphine oxide and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Chlorodimethylphosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chlorodimethylphosphine involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation, substitution, or hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Chlorodimethylphosphine can be compared with other similar compounds such as dimethylphosphine oxide and diphenylphosphine oxide. While all these compounds contain phosphorus, they differ in their reactivity and applications. For example:
Dimethylphosphine oxide: More stable and less reactive compared to this compound.
Diphenylphosphine oxide: Used in different applications due to its aromatic nature.
This compound is unique due to its high reactivity and versatility in organic synthesis, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
chloro(dimethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClP/c1-4(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVVDNKTHWEIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230892 | |
| Record name | Chlorodimethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-62-1 | |
| Record name | Chlorodimethylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodimethylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodimethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIMETHYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAU5DCM7FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for Dimethylchlorophosphine?
A1: Dimethylchlorophosphine, also known as Chlorodimethylphosphine, has the molecular formula CH3)2PCl. Its molecular weight is 94.50 g/mol. Spectroscopically, it has been characterized using Infrared (IR) and Raman spectroscopy. [] These techniques help identify characteristic vibrational frequencies of the molecule, providing insights into its structure and bonding.
Q2: What are the typical reactions Dimethylchlorophosphine undergoes, and what are its potential applications based on these reactions?
A2: Dimethylchlorophosphine serves as a versatile precursor in various chemical reactions. It readily reacts with nucleophiles. For instance, it reacts with sodium methoxide and sodium methylthiolate to yield dimethyl(methoxy)phosphine and dimethyl(methylthio)phosphine, respectively. [] Additionally, it reacts with methylhydrazine to produce a novel triphosphine, (Me2P)2N–N(Me)(PMe2). [] This triphosphine acts as a building block for hetero-trimetallic compounds, highlighting the potential of Dimethylchlorophosphine in coordination chemistry. []
Q3: How does Dimethylchlorophosphine behave as a ligand in transition metal chemistry?
A3: Dimethylchlorophosphine can replace CO groups in metal carbonyls and cyclopentadienyl metal carbonyls. [] This substitution reaction forms various derivatives, many of which are liquid and characterized by their IR and NMR spectra. These reactions demonstrate the ability of Dimethylchlorophosphine to act as a ligand in transition metal complexes, opening avenues for studying its coordination chemistry and potential applications in catalysis.
Q4: What are the products when Dimethylchlorophosphine reacts with diborane?
A4: The reaction between Dimethylchlorophosphine and diborane (B2H6) yields a new adduct, dimethylchlorophosphineborane. [] This compound has been characterized by nuclear magnetic resonance spectroscopy (1H and 11B) and vibrational spectroscopy (IR and Raman). The spectral data suggests the molecule possesses Cs symmetry.
Q5: Has the crystal structure of Dimethylchlorophosphineborane been studied?
A5: Solid-state analysis of Dimethylchlorophosphineborane reveals the presence of two P–Cl stretching modes in the infrared spectrum. [] This observation suggests that the crystal structure contains at least two molecules per unit cell, leading to in-phase and out-of-phase vibrations.
Q6: How does Dimethylchlorophosphine react with potassium silyl (KSiH3)?
A6: When reacted with KSiH3, Dimethylchlorophosphine primarily acts as a strong reducing agent rather than a nucleophilic substituting agent. [] The reaction forms polymers with P−H bonds, along with silane and polymeric silicon hydrides. This reaction highlights the reducing capability of Dimethylchlorophosphine.
Q7: What happens when Dimethylchlorophosphine reacts with sodium sulfonyl and phosphoryl amides?
A7: Instead of the expected NH-aminophosphines, the reaction of Dimethylchlorophosphine with sodium sulfonyl and phosphoryl amides produces PH-phosphine imines. [] This reaction further exemplifies the diverse reactivity of Dimethylchlorophosphine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



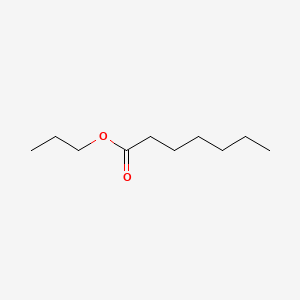


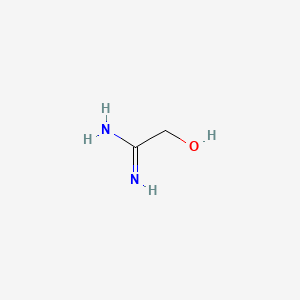


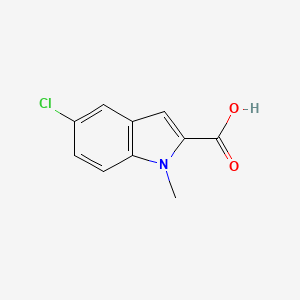
![4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1581458.png)


